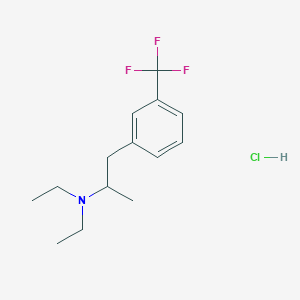
(2S,3R,11bR)-Dihydrotetrabenazine L-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves several steps, starting from the base compound tetrabenazine. The process typically includes the following steps:
Hydrogenation: Tetrabenazine undergoes hydrogenation to form dihydrotetrabenazine.
Amino Acid Coupling: The dihydrotetrabenazine is then coupled with L-Valine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, tetrabenazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate tetrabenazine.
Aplicaciones Científicas De Investigación
(2S,3R,11bR)-Dihydrotetrabenazine L-Val has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on neurotransmitter regulation.
Medicine: It has potential therapeutic applications in treating movement disorders.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets include dopamine, serotonin, and norepinephrine transporters.
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenazine: The parent compound used in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine.
Other Valine Derivatives: Compounds with similar amino acid modifications.
Propiedades
Fórmula molecular |
C24H38N2O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23+/m1/s1 |
Clave InChI |
GEJDGVNQKABXKG-DBBLALLESA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



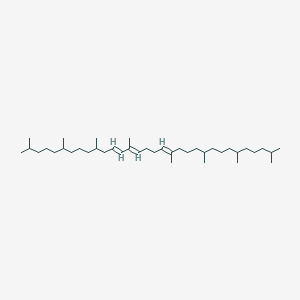
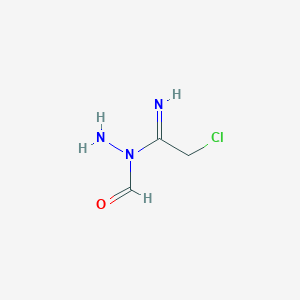

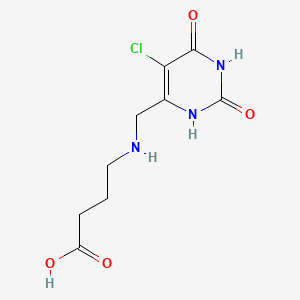
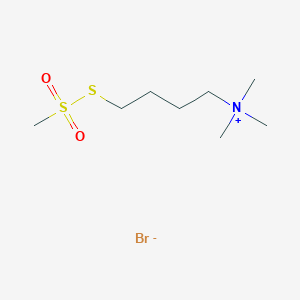
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
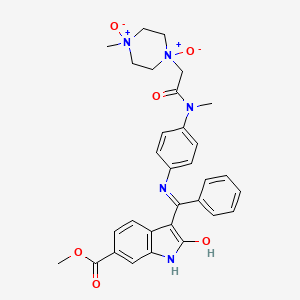
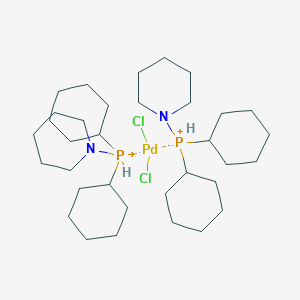
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
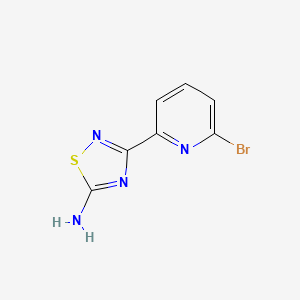
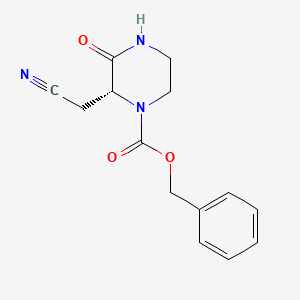
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
